
1-Aminoindan
Vue d'ensemble
Description
Applications De Recherche Scientifique
Clinical Relevance
As a major metabolite of rasagiline, 1-aminoindan contributes to the overall neuroprotective activity attributed to rasagiline. Studies have shown that the neuroprotective effects of rasagiline may be partially mediated by this compound, which acts as a weak reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition is crucial as it helps increase dopamine levels in the brain, alleviating symptoms associated with Parkinson's disease .
Case Studies
- Study on Neuroprotection : In a study involving 6-hydroxydopamine and lactacystin-induced models of Parkinson's disease, 1-(R)-aminoindan demonstrated significant neuroprotective effects by restoring dopaminergic function and mitigating neuronal damage .
- Oxidative Stress Response : Another investigation highlighted that 1-(R)-aminoindan effectively reduced oxidative stress markers in neuronal cultures exposed to harmful agents, reinforcing its potential as a therapeutic agent against neurodegenerative diseases .
Overview
The resolution of racemic mixtures of this compound into its enantiomers is crucial for enhancing its therapeutic efficacy. Various methods have been explored to achieve this, including the use of chiral organic acids.
Chiral Resolution Process
Recent advancements indicate that naturally occurring chiral dicarboxylic acids such as L(+)-aspartic acid and L(-)-malic acid can be employed for the resolution of this compound. The process involves crystallizing diastereomeric salts from a solution containing racemic this compound and chiral acids. Optimal conditions have been identified to maximize yield and efficacy in an industrial context .
Economic Advantages
Utilizing inexpensive chiral resolving agents has shown economic benefits over traditional methods. The fractional crystallization process allows for effective separation while maintaining cost efficiency, making it viable for large-scale applications .
Parkinson's Disease Treatment
Given its neuroprotective properties, this compound is being investigated as a potential adjunct therapy in Parkinson's disease management. Its ability to enhance dopaminergic signaling without significant cardiovascular side effects makes it an attractive candidate for further clinical exploration.
Analyse Biochimique
Biochemical Properties
1-Aminoindan plays a significant role in biochemical reactions, particularly as an antagonist of metabotropic glutamate receptors (mGluRs). It interacts with various enzymes and proteins, including metabotropic glutamate receptor 1 (mGluR1) and metabotropic glutamate receptor 5 (mGluR5) . The interaction with mGluR1 is competitive, inhibiting the receptor’s activity and modulating downstream signaling pathways. This interaction is crucial for understanding the compound’s potential therapeutic effects in neurological disorders.
Cellular Effects
This compound exerts notable effects on cellular processes, particularly in neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of metabotropic glutamate receptor 1 alpha (mGluR1α) in cerebral cortex neurons following brain injury . This modulation can lead to neuroprotective effects, reducing brain tissue damage and improving neurological outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with metabotropic glutamate receptors. By competitively inhibiting mGluR1, this compound prevents the receptor from activating its downstream signaling pathways, which include phosphoinositide hydrolysis and calcium mobilization . This inhibition can result in reduced excitatory neurotransmission and neuroprotection in conditions such as brain injury.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the expression of mGluR1α mRNA and protein increases after brain injury, peaking at 24 hours and gradually decreasing thereafter . Treatment with this compound can reduce brain tissue water content and improve neurological behaviors over a period of 12-72 hours post-injury, indicating its potential for long-term neuroprotection.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies examining its anxiolytic-like activity, this compound demonstrated significant effects at doses ranging from 0.5 to 2 mg/kg . Higher doses, up to 8 mg/kg, did not produce additional benefits and were inactive in certain tests. These findings suggest a dose-dependent response, with optimal effects observed at lower doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation in the liver. The compound undergoes N-dealkylation and hydroxylation, resulting in metabolites such as 3-hydroxy-1-aminoindan . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily cytoplasmic, where it exerts its effects on cellular signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is vital for its function and therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminoindan can be synthesized through various methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting 1-indanol is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1-indanone in the presence of ammonia. This method is efficient and yields high purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminoindan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-indanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield 1-indanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: 1-Indanone.
Reduction: 1-Indanol.
Substitution: Various substituted indan derivatives.
Mécanisme D'action
1-Aminoindan exerts its effects primarily through its ®-enantiomer, which is pharmacologically active. It acts as a neuroprotective agent by modulating catecholamine levels in the brain. The compound inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels and providing neuroprotection .
Comparaison Avec Des Composés Similaires
2-Aminoindan: A positional isomer with similar pharmacological properties.
1-Indanol: A reduction product of 1-Aminoindan.
1-Indanone: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific neuroprotective properties and its role as an active metabolite of rasagiline. Its ability to modulate catecholamine levels and inhibit monoamine oxidase B distinguishes it from other similar compounds .
Activité Biologique
1-Aminoindan, a derivative of indane, has garnered attention for its neuroprotective properties and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its comparative efficacy with related compounds.
Neuroprotective Effects
This compound is primarily recognized as a metabolite of rasagiline, an anti-Parkinsonian drug that exhibits irreversible inhibition of monoamine oxidase B (MAO-B). Research indicates that this compound contributes to the neuroprotective effects observed with rasagiline. It has been shown to prevent dexamethasone-induced cell death in various cell lines, including neuroblastoma and glioblastoma cells. In studies, this compound demonstrated significant reductions in apoptosis markers and increased levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, highlighting its role in promoting cell survival under stress conditions .
The neuroprotective mechanisms of this compound involve several pathways:
- MAO-B Inhibition : While this compound itself is a weak reversible inhibitor of MAO-B, it plays a role in the overall efficacy of rasagiline by reducing oxidative stress and apoptosis in neuronal cells .
- Protein Kinase C (PKC) Activation : Studies have indicated that this compound activates pro-survival PKC isoforms while inhibiting pro-apoptotic forms. This dual action enhances neuronal resilience against apoptotic stimuli .
- Reduction of Apoptotic Markers : Research has shown that treatment with this compound leads to decreased cleavage of caspases involved in the apoptotic pathway and reduced phosphorylation of histone H2A.X, a marker of DNA damage .
Comparative Studies
In comparative studies evaluating the neuroprotective effects of rasagiline, selegiline, and this compound, it was found that:
Compound | Neuroprotective Effect | MAO-B Inhibition | Apoptosis Prevention |
---|---|---|---|
Rasagiline | Highest | Strong | Most effective |
Selegiline | Moderate | Strong | Effective |
This compound | Weak | Moderate | Somewhat effective |
Rasagiline exhibited the highest neuroprotective effect among these compounds, while this compound showed weaker activity but still contributed to overall neuroprotection when combined with rasagiline .
Case Studies and Clinical Relevance
Clinical trials involving rasagiline have demonstrated significant symptomatic improvement in Parkinson's disease patients. The ADAGIO study suggested that early treatment with rasagiline could slow disease progression, potentially due to the combined effects of rasagiline and its metabolite this compound .
Moreover, studies on aminoindane derivatives have revealed additional biological activities beyond neuroprotection:
- Antibacterial Activity : Recent investigations into aminoindane derivatives have shown promising antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
- Anxiolytic Effects : Related compounds like this compound-1,5-dicarboxylic acid (AIDA) have been studied for their anxiolytic properties in animal models .
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902754 | |
Record name | 1-Aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34698-41-4, 61949-83-5 | |
Record name | (±)-1-Aminoindan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62540 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-1-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.